molecular formula C15H17N3O3 B2812657 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097894-95-4

4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2812657
CAS No.: 2097894-95-4
M. Wt: 287.319
InChI Key: LLXPQLVIHRWEPW-UHFFFAOYSA-N
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Description

The compound “4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine” is a chemical compound with the molecular formula C15H17N3O3 and a molecular weight of 287.319. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the pyrrolidine ring in its structure is commonly synthesized from different cyclic or acyclic precursors . The functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to the one have been synthesized as part of studies on pyrrole and pyrimidine derivatives. These studies often involve the characterization of novel compounds using techniques like FT-IR, NMR, and UV-visible spectroscopy, as well as quantum chemical calculations. These synthetic pathways enable the production of compounds with potential applications in medicinal chemistry and materials science (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Biological Activity

Molecular Interactions and Properties

  • The study of molecular interactions, such as hydrogen bonding and dimer formation, is crucial in understanding the chemical behavior and potential applications of pyrimidine derivatives. Investigations include the analysis of molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses, which help predict sites and nature of interactions important for the design of functional materials and drugs (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Antiprotozoal Agents

Crystallography and Drug Design

  • The crystallographic analysis of pyrimidine derivatives provides insights into their structural characteristics, which is essential for drug design and the development of materials with specific properties. Such studies can reveal details like tautomerism, twinning, disorder, and intermolecular interactions, guiding the synthesis of compounds with desired characteristics (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-14(17-11(2)16-10)21-13-3-5-18(8-13)15(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXPQLVIHRWEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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